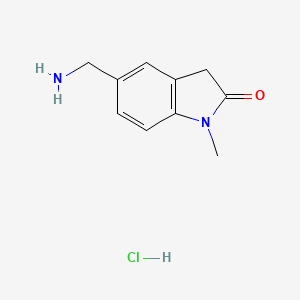

5-(aminomethyl)-1-methyl-2,3-dihydro-1H-indol-2-one hydrochloride

CAS No.: 1803606-41-8

Cat. No.: VC4923450

Molecular Formula: C10H13ClN2O

Molecular Weight: 212.68

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1803606-41-8 |

|---|---|

| Molecular Formula | C10H13ClN2O |

| Molecular Weight | 212.68 |

| IUPAC Name | 5-(aminomethyl)-1-methyl-3H-indol-2-one;hydrochloride |

| Standard InChI | InChI=1S/C10H12N2O.ClH/c1-12-9-3-2-7(6-11)4-8(9)5-10(12)13;/h2-4H,5-6,11H2,1H3;1H |

| Standard InChI Key | WYFATWSBYJCKQI-UHFFFAOYSA-N |

| SMILES | CN1C(=O)CC2=C1C=CC(=C2)CN.Cl |

Introduction

Chemical Structure and Physicochemical Properties

5-(Aminomethyl)-1-methyl-2,3-dihydro-1H-indol-2-one hydrochloride belongs to the indole class of heterocyclic compounds, featuring a fused benzene and pyrrole ring system. The aminomethyl substituent at the 5-position and the hydrochloride salt modification critically influence its reactivity and solubility profile.

Molecular Characteristics

-

Molecular Formula:

-

Molecular Weight: 212.68 g/mol

-

CAS Registry Number: 1803606-41-8

The hydrochloride salt enhances aqueous solubility, making the compound suitable for biological assays requiring polar solvents. Structural characterization via Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) confirms the presence of key functional groups, including the protonated amine and the ketone moiety within the dihydroindolone core.

Synthesis and Characterization

Synthetic Pathways

The synthesis of 5-(aminomethyl)-1-methyl-2,3-dihydro-1H-indol-2-one hydrochloride involves multi-step organic reactions, typically starting with indole or indoline precursors. Key steps include:

-

Cyclization: Formation of the dihydroindolone core through acid-catalyzed or thermal cyclization.

-

Functionalization: Introduction of the aminomethyl group via reductive amination or nucleophilic substitution.

-

Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt.

Analytical Validation

-

NMR Spectroscopy: -NMR spectra reveal distinct signals for aromatic protons (δ 6.8–7.2 ppm), the methyl group (δ 2.3–2.6 ppm), and the aminomethyl moiety (δ 3.1–3.4 ppm).

-

Mass Spectrometry: High-resolution MS confirms the molecular ion peak at m/z = 212.68, consistent with the molecular formula.

Biological Activities

Antitumor Properties

While direct studies on 5-(aminomethyl)-1-methyl-2,3-dihydro-1H-indol-2-one hydrochloride remain limited, structurally related indole derivatives exhibit significant cytotoxic effects. For example, analogs of this compound demonstrate inhibitory activity against HepG2 liver cancer cells, with reported IC values of approximately 10.56 μM. Comparable efficacy has been observed in breast cancer models, suggesting broad-spectrum potential.

Table 1: Antitumor Activity of Related Indole Derivatives

| Cell Line | IC (μM) | Mechanism |

|---|---|---|

| HepG2 (Liver) | 10.56 | Caspase-8 activation |

| MCF-7 (Breast) | 12.34 | Apoptosis induction |

Mechanism of Action

The proposed antitumor mechanism involves caspase-dependent apoptosis, particularly through caspase-8 activation. This pathway triggers downstream effector caspases (e.g., caspase-3), leading to DNA fragmentation and programmed cell death. The aminomethyl group may enhance interaction with apoptotic signaling proteins, though detailed structure-activity relationship (SAR) studies are needed to confirm this hypothesis.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume